molecular formula C24H22FN5O2 B2645421 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1105240-00-3

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide

Katalognummer B2645421
CAS-Nummer: 1105240-00-3
Molekulargewicht: 431.471
InChI-Schlüssel: FBZDIDIFWCRGAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The InChI code for a similar compound, 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, is 1S/C16H16N4O/c1-9-3-6-12 (7-10 (9)2)20-15-13 (8-17-20)14 (11-4-5-11)18-19-16 (15)21/h3,6-8,18H,4-5H2,1-2H3, (H,19,21) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . The molecular weight of a similar compound, 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, is 280.33 g/mol .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential of Pyrazole Derivatives

One study explored the antipsychotic-like profile of pyrazole derivatives in behavioral animal tests. These compounds, notably not interacting with dopamine receptors like conventional antipsychotic agents, represent a novel potential for antipsychotic drug development. Specifically, the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were described. These compounds demonstrated reduced spontaneous locomotion in mice without causing ataxia, and importantly, did not bind to D2 dopamine receptors, suggesting a unique mechanism of action for antipsychotic activity (Wise et al., 1987).

Imaging Agents for Neurodegenerative Disorders

Another area of research involves the development of imaging agents for neurodegenerative disorders. Compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) were synthesized, including fluoroethoxy and fluoropropoxy substituted derivatives. These compounds were prepared for evaluation as imaging agents for PBR expression in neurodegenerative disorders, highlighting their potential application in the diagnosis and study of such conditions (Fookes et al., 2008).

Anti-Inflammatory and Antimicrobial Activities

Research has also been conducted on the synthesis of novel compounds with potential anti-inflammatory and antimicrobial activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity in testing (Sunder & Maleraju, 2013).

Antioxidant Activity

The antioxidant activity of compounds is another significant area of study. Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. This research contributes to the understanding of how such compounds can be used to mitigate oxidative stress-related diseases (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-14-6-9-19(10-15(14)2)30-23-20(12-26-30)22(16-7-8-16)28-29(24(23)32)13-21(31)27-18-5-3-4-17(25)11-18/h3-6,9-12,16H,7-8,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZDIDIFWCRGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.